molecular formula C23H21N5O4S2 B381313 ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate

ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate

Cat. No.: B381313
M. Wt: 495.6g/mol
InChI Key: RKGYWYNISNLIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxyphenyl group: This step involves a substitution reaction where a methoxyphenyl group is introduced to the thiophene ring.

    Attachment of the tetraazolylsulfanyl group: This step involves the formation of a sulfanyl linkage between the thiophene ring and the tetraazolyl group.

    Acetylation: The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly

Properties

Molecular Formula

C23H21N5O4S2

Molecular Weight

495.6g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N5O4S2/c1-3-32-22(30)20-18(15-9-11-17(31-2)12-10-15)13-33-21(20)24-19(29)14-34-23-25-26-27-28(23)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,29)

InChI Key

RKGYWYNISNLIQI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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